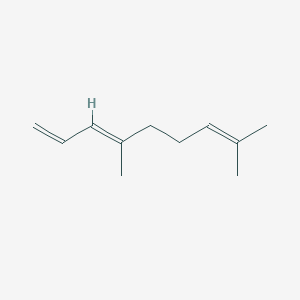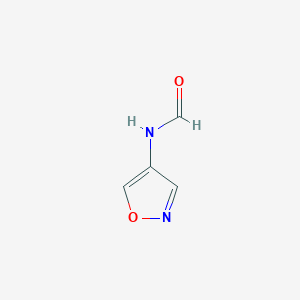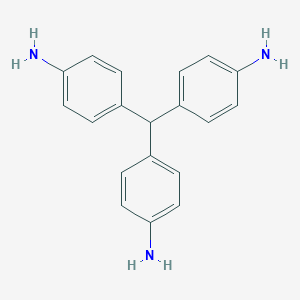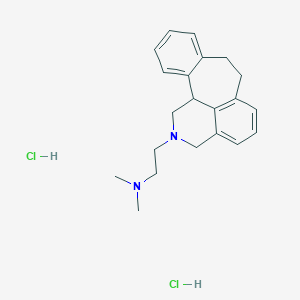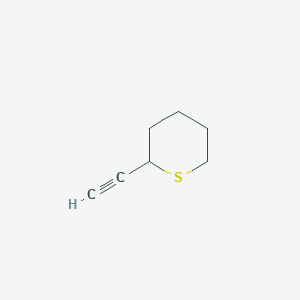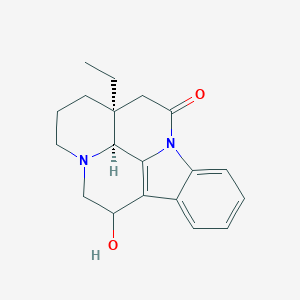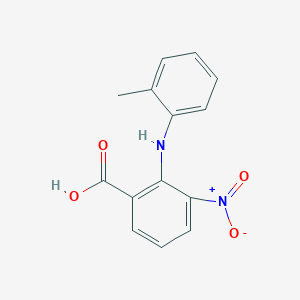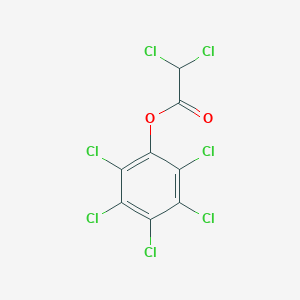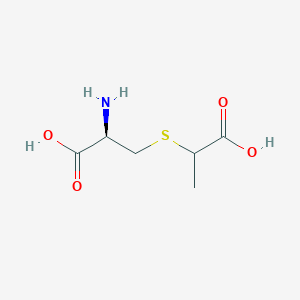
S-(1-Carboxyethyl)cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Carboxyethyl)cysteine, also known as CE-Cys, is a naturally occurring amino acid derivative that is formed by the reaction of cysteine with acetaldehyde. It is a biomarker of alcohol consumption and has been studied extensively for its potential use in diagnosing and treating alcohol-related diseases.
Mecanismo De Acción
S-(1-Carboxyethyl)cysteine is thought to exert its effects by modulating oxidative stress and inflammation in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Efectos Bioquímicos Y Fisiológicos
S-(1-Carboxyethyl)cysteine has been shown to have a number of biochemical and physiological effects in the body. It has been shown to protect against alcohol-induced liver damage by reducing oxidative stress and inflammation, and by increasing the activity of antioxidant enzymes. S-(1-Carboxyethyl)cysteine has also been shown to have anti-inflammatory effects in the pancreas, and to protect against alcohol-induced pancreatitis. In addition, S-(1-Carboxyethyl)cysteine has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(1-Carboxyethyl)cysteine has several advantages for lab experiments. It is a stable and easily detectable biomarker of alcohol consumption, and can be measured using HPLC or mass spectrometry. S-(1-Carboxyethyl)cysteine is also relatively inexpensive and easy to synthesize. However, S-(1-Carboxyethyl)cysteine has some limitations for lab experiments. It is not specific to alcohol consumption, and can be elevated in individuals with liver disease or other conditions. In addition, the synthesis of S-(1-Carboxyethyl)cysteine can be complicated by the formation of its isomer, NE-Cys.
Direcciones Futuras
There are several areas of future research for S-(1-Carboxyethyl)cysteine. One area is the development of more specific and sensitive assays for S-(1-Carboxyethyl)cysteine, which could improve its diagnostic and therapeutic potential. Another area is the investigation of S-(1-Carboxyethyl)cysteine as a potential therapeutic agent for other diseases, such as diabetes and cancer. Finally, the role of S-(1-Carboxyethyl)cysteine in modulating the gut microbiome and its potential effects on overall health and disease should be further explored.
Conclusion:
S-(1-Carboxyethyl)cysteine is a promising biomarker of alcohol consumption and a potential therapeutic agent for alcohol-related diseases. Its biochemical and physiological effects make it an attractive target for further research, and its relatively simple synthesis method and low cost make it an accessible tool for lab experiments. Further research is needed to fully understand the potential diagnostic and therapeutic applications of S-(1-Carboxyethyl)cysteine.
Métodos De Síntesis
S-(1-Carboxyethyl)cysteine can be synthesized by reacting cysteine with acetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields a mixture of S-(1-Carboxyethyl)cysteine and its isomer, N-(1-carboxyethyl)cysteine (NE-Cys), which can be separated using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
S-(1-Carboxyethyl)cysteine has been studied extensively for its potential use as a biomarker of alcohol consumption and as a diagnostic tool for alcohol-related diseases such as alcoholic liver disease (ALD) and alcoholic pancreatitis. S-(1-Carboxyethyl)cysteine levels in blood and urine have been found to be significantly elevated in individuals who consume alcohol, and can be used to distinguish between heavy and moderate drinkers. S-(1-Carboxyethyl)cysteine has also been studied for its potential therapeutic use in treating alcohol-related diseases.
Propiedades
Número CAS |
104640-54-2 |
|---|---|
Nombre del producto |
S-(1-Carboxyethyl)cysteine |
Fórmula molecular |
C6H11NO4S |
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(1-carboxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H11NO4S/c1-3(5(8)9)12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |
Clave InChI |
XKJVJNYVDMIBRQ-BKLSDQPFSA-N |
SMILES isomérico |
CC(C(=O)O)SC[C@@H](C(=O)O)N |
SMILES |
CC(C(=O)O)SCC(C(=O)O)N |
SMILES canónico |
CC(C(=O)O)SCC(C(=O)O)N |
Sinónimos |
1-CE-Cys S-(1-carboxyethyl)-L-Cys S-(1-carboxyethyl)cysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




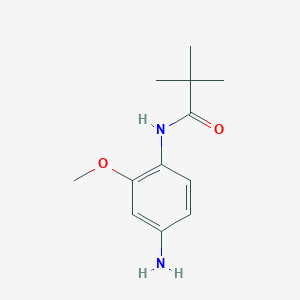
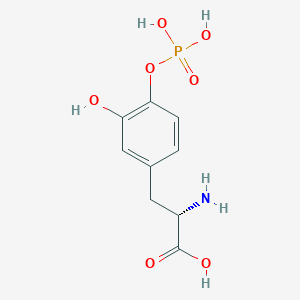
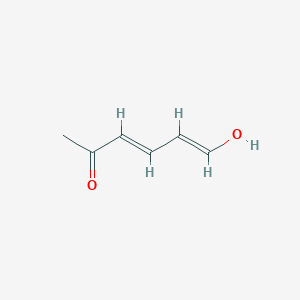
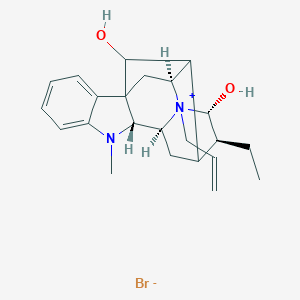
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)
